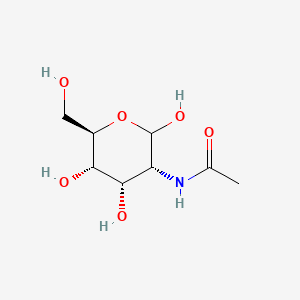

N-Acetyl-D-Allosamine

Description

Overview of Rare Sugars in Biological Systems

In the vast world of carbohydrates, a special group known as "rare sugars" is gaining significant attention from the scientific community. The International Society of Rare Sugars defines them as monosaccharides and their derivatives that are seldom found in nature. nih.govnih.govglycoforum.gr.jp Unlike abundant sugars such as D-glucose or D-fructose, which are central to energy metabolism and structural roles in virtually all living organisms, rare sugars exist in trace amounts. glycoforum.gr.jpyoutube.com Their scarcity in natural sources made them historically difficult to study, but recent advancements in enzymatic and microbial synthesis have made these unique molecules more accessible for research. nih.govglycoforum.gr.jpyoutube.com

This increased availability has unveiled a range of beneficial biological functions that could address health issues linked to high consumption of common sugars. nih.gov Research indicates that various rare sugars may contribute to health improvements in conditions like obesity and type 2 diabetes. nih.gov While the primary role of abundant sugars like D-glucose is to store and supply energy, the functions of rare sugars are less understood but appear to be more specialized. glycoforum.gr.jp Their potential applications are being explored in medicine as low-calorie sweeteners and in agriculture for sustainable crop protection. nih.govresearchgate.net

Table 1: Comparison of Abundant and Rare Sugars

| Feature | Abundant Sugars (e.g., D-Glucose) | Rare Sugars (e.g., D-Allose, D-Psicose) |

|---|---|---|

| Natural Abundance | High | Very low, found in trace amounts nih.govglycoforum.gr.jp |

| Primary Biological Role | Energy source and storage glycoforum.gr.jp | Diverse biological activities, often not for energy nih.govglycoforum.gr.jp |

| Metabolism | Readily metabolized by most organisms | Often poorly metabolized, leading to low-calorie properties nih.gov |

| Research Focus | Well-established metabolic pathways | Emerging research on physiological functions and applications nih.govnih.govresearchgate.net |

Significance of Amino Sugars in Glycoconjugate Research

Amino sugars are a critical class of monosaccharides where a hydroxyl group, typically at the C-2 position, is replaced by an amino group (-NH2). numberanalytics.com This structural modification imparts unique chemical properties that are fundamental to their biological roles. The most prevalent amino sugars in biological systems include glucosamine (B1671600) and galactosamine, and their N-acetylated derivatives, N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc). numberanalytics.comtandfonline.com

These amino sugars are essential building blocks for complex carbohydrates called glycoconjugates, which are formed when glycans (carbohydrate chains) are covalently linked to proteins or lipids. tandfonline.com This process, known as glycosylation, is a vital post-translational modification that significantly influences the structure and function of the resulting glycoproteins and glycolipids. tandfonline.com Glycoconjugates are integral to a multitude of biological processes, including cell-cell recognition, signaling, adhesion, and maintaining tissue architecture. numberanalytics.com For instance, glycosaminoglycans, which are long, linear polysaccharides consisting of repeating disaccharide units containing an amino sugar, are key components of the extracellular matrix. numberanalytics.comtandfonline.com The study of amino sugars and their incorporation into glycoconjugates is therefore central to understanding many aspects of cell biology, immunology, and disease pathogenesis. numberanalytics.comnih.gov

Contextualization of N-Acetyl-D-Allosamine within Carbohydrate Chemistry

This compound (AllNAc) is a rare amino sugar that holds a specific position within carbohydrate chemistry. rsc.orgsemanticscholar.org Structurally, it is the C-3 epimer of the much more common amino sugar, N-acetyl-D-glucosamine (GlcNAc). rsc.org This means that the only structural difference between AllNAc and GlcNAc is the stereochemical orientation of the hydroxyl group at the third carbon atom.

Despite its rarity in nature, this compound is not merely a synthetic curiosity. It has been identified as a key component of the natural product allosamidin (B1666888), a potent inhibitor of family 18 chitinases, which are enzymes involved in the degradation of chitin (B13524). rsc.orgsemanticscholar.orgtandfonline.com Allosamidin is a pseudotrisaccharide that contains two β-linked this compound residues. semanticscholar.orgtandfonline.com The discovery of AllNAc in such a biologically active molecule has spurred interest in its synthesis and its potential as a scaffold for developing new therapeutic agents and research tools. semanticscholar.orgnih.govcsic.es

In solution, this compound exists as an equilibrium mixture of four different cyclic forms (tautomers): the α- and β-anomers of both the pyranose (six-membered ring) and furanose (five-membered ring) forms. rsc.orgresearchgate.netrsc.org The β-pyranose form is typically the major constituent in an aqueous solution. rsc.orgnih.gov The synthesis of AllNAc and its derivatives is a topic of ongoing research, with various chemo-enzymatic and chemical strategies being developed from more readily available sugars like D-glucal or N-acetyl-D-glucosamine. nih.govresearchgate.netoup.com

Table 2: Key Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C8H15NO6 nih.gov |

| Classification | Rare Amino Sugar, Hexosamine rsc.orgsemanticscholar.org |

| Structural Relationship | C-3 epimer of N-acetyl-D-glucosamine (GlcNAc) rsc.org |

| Natural Occurrence | Found in the chitinase (B1577495) inhibitor allosamidin rsc.orgsemanticscholar.orgtandfonline.comresearchgate.net |

| Tautomeric Forms in Solution | Exists as an equilibrium of α/β pyranose and α/β furanose forms rsc.orgresearchgate.netrsc.orgacs.org |

| Symbol Nomenclature for Glycans (SNFG) | AllNAc icdst.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

N-[(3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+,8?/m1/s1 |

InChI Key |

OVRNDRQMDRJTHS-IYWGXSQHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](OC1O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl D Allosamine and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides versatile and scalable routes to N-Acetyl-D-allosamine. These approaches are centered around the stereoselective transformation of readily available precursor monosaccharides, employing a range of modern organic chemistry techniques to achieve the desired allose configuration.

The most common strategy for synthesizing this compound involves the epimerization of a more common sugar, N-Acetyl-D-glucosamine (GlcNAc). This requires the inversion of the stereocenter at the C3 position.

The synthesis of this compound from GlcNAc necessitates a series of derivatization steps to enable selective manipulation of the hydroxyl groups. A classical approach involves the initial conversion of GlcNAc into its methyl glycoside, followed by the protection of the 4- and 6-hydroxyl groups as a benzylidene acetal. researchgate.net This protection strategy isolates the C3 hydroxyl group, priming it for the crucial stereochemical inversion.

The protected intermediate, methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, serves as a key building block. researchgate.net Following the inversion at C3, a series of deprotection steps are required. Hydrolysis of the benzylidene group yields methyl N-acetyl-α-D-allosamine. Subsequent acid hydrolysis of the methyl glycoside furnishes the final product, this compound. researchgate.net

Table 1: Key Intermediates in the Derivatization of GlcNAc for AllNAc Synthesis

| Intermediate Compound | Purpose in Synthesis |

|---|---|

| Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside | Protects the anomeric carbon and facilitates handling. |

| Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Protects the C4 and C6 hydroxyl groups, isolating the C3 hydroxyl for stereochemical manipulation. |

| Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-allopyranoside | The C3-epimerized intermediate with the desired allo-configuration. |

| Methyl N-acetyl-α-D-allosamine | Product after removal of the benzylidene protecting group. |

The critical step in the synthesis of this compound from GlcNAc is the inversion of the stereocenter at the C3 position. researchgate.net Two primary methods have been employed to achieve this transformation:

SN2 Substitution: This method involves converting the C3 hydroxyl group into a good leaving group, typically a sulfonate ester like a mesylate or tosylate. Subsequent treatment with a nucleophile, such as acetate (B1210297), proceeds via an SN2 mechanism, resulting in the inversion of the stereocenter. Hydrolysis of the resulting acetate ester then reveals the hydroxyl group with the desired allo configuration. researchgate.net

Oxidation-Reduction Sequence: An alternative strategy involves the oxidation of the C3 hydroxyl group to a ketone. The resulting 3-keto intermediate is then subjected to stereoselective reduction. The choice of reducing agent is crucial to favor the formation of the axial hydroxyl group characteristic of the allo configuration. While reagents like sodium borohydride (B1222165) (NaBH4) may lack selectivity, more sterically hindered hydrides like L-Selectride have shown effectiveness in similar systems, though purification can be challenging. acs.org A more recent and effective approach utilizes NaBH4 on a protected isopropyl N-acetyl-α-D-glucosaminide intermediate, achieving a high stereoselectivity of 98:2 (allo to gluco). acs.org

Modern synthetic methods have introduced palladium catalysis as a highly efficient tool for the regioselective oxidation of unprotected or minimally protected carbohydrates. acs.org This approach avoids the lengthy protection-deprotection sequences common in traditional carbohydrate synthesis.

In the context of this compound synthesis, palladium-catalyzed oxidation has been successfully applied to an isopropyl N-acetyl-α-D-glucosamine derivative. acs.org This reaction selectively oxidizes the hydroxyl group at the C3 position to a ketone. The oxidation proceeds smoothly in trifluoroethanol, yielding the 3-keto intermediate in high yield (89%). acs.org

The subsequent step is the stereoselective reduction of the ketone. Reduction with sodium borohydride (NaBH4) provides the desired isopropyl this compound with excellent stereoselectivity. The final product, this compound, is then obtained by acidic hydrolysis to remove the isopropyl group. acs.org

Table 2: Palladium-Catalyzed Oxidation and Reduction for AllNAc Synthesis

| Step | Starting Material | Reagents and Conditions | Product | Yield | Stereoselectivity (allo:gluco) |

|---|---|---|---|---|---|

| Oxidation | Isopropyl N-acetyl-α-D-glucosaminide | Pd(OAc)2, Bathophenanthroline, NaOAc, O2, Trifluoroethanol | Isopropyl 2-acetamido-2-deoxy-α-D-ribo-hexopyranosid-3-ulose | 89% | N/A |

| Reduction | Isopropyl 2-acetamido-2-deoxy-α-D-ribo-hexopyranosid-3-ulose | NaBH4, Methanol | Isopropyl N-acetyl-α-D-allosaminide | - | 98:2 |

| Hydrolysis | Isopropyl N-acetyl-α-D-allosaminide | Acidic conditions | This compound | 92% | N/A |

Sigmatropic rearrangements, particularly the acs.orgacs.org-sigmatropic rearrangement, offer a powerful method for stereoselectively forming carbon-nitrogen bonds. The Overman rearrangement, which is a acs.orgacs.org-sigmatropic rearrangement of allylic trichloroacetimidates, has been applied to the synthesis of this compound derivatives. researchgate.net

This approach starts from tri-O-acetyl-D-glucal. A key step in this synthetic sequence is the acs.orgacs.org sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) intermediate. researchgate.net This rearrangement proceeds in a concerted fashion, allowing for the transfer of chirality and the stereoselective installation of the nitrogen functionality, ultimately leading to the allosamine configuration after further transformations. This method highlights the utility of pericyclic reactions in achieving complex stereochemical outcomes in carbohydrate synthesis.

The synthesis of this compound is fundamentally reliant on the use of protected carbohydrate building blocks. Protecting groups are essential to differentiate between the multiple hydroxyl groups of a monosaccharide, allowing for regioselective chemical transformations. researchgate.net

Commonly used protecting groups in the synthesis of this compound include:

Benzylidene acetals: These are frequently used to protect the C4 and C6 hydroxyl groups of pyranosides simultaneously. They are stable under a variety of reaction conditions but can be removed by mild acid hydrolysis or hydrogenolysis. researchgate.net

Isopropylidene ketals (acetonides): These are often used to protect vicinal diols, such as the C4 and C6 hydroxyls in furanose forms or other diol pairs depending on the sugar's stereochemistry.

Acetyl esters: Acetyl groups are commonly used for the temporary protection of hydroxyl groups. They are typically introduced using acetic anhydride (B1165640) and a base and can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol).

Anomeric protecting groups: The anomeric hydroxyl group is often protected as a methyl glycoside or an isopropyl glycoside to prevent its participation in reactions and to lock the pyranose ring in a specific conformation. acs.org

The strategic selection, introduction, and removal of these protecting groups are critical for the successful synthesis of this compound and its derivatives, enabling the precise manipulation of stereocenters required to achieve the target molecule.

Synthesis of this compound Derived Disaccharides

The synthesis of disaccharides incorporating this compound (AllNAc) presents unique challenges due to the stereochemistry of the allosamine unit. Researchers have developed multi-step chemical strategies to construct these complex molecules, particularly thio-analogue disaccharides which offer enhanced stability against enzymatic hydrolysis.

Two distinct synthetic approaches have been described for a thiodisaccharide analogue of the hyaluronic acid repeating unit, β-S-GlcA(1→3)β-S-AllNAc, which features a thiopropargyl group for subsequent conjugation via click chemistry. nih.govnih.gov Both strategies revolve around two critical steps: the SN2 substitution to create the C-3 epimer configuration of the allosamine ring from a glucosamine (B1671600) precursor, and the introduction of the thioglycosidic bonds. nih.gov

One approach begins with a suitably protected N-acetylglucosamine (GlcNAc) derivative. nih.gov A key transformation is the inversion of configuration at the C-3 position. This is achieved by converting the C-3 hydroxyl group into a good leaving group, such as a triflate, and then performing an SN2 reaction. nih.govnih.gov However, the neighboring N-acetyl (NHAc) group at C-2 can interfere with this reaction. nih.gov

To circumvent this issue, an alternative and more effective pathway utilizes a 2-azido-glucose derivative as the starting material. nih.gov The azido (B1232118) group serves as a non-participating protecting group for the C-2 amine, facilitating the crucial SN2 substitution at C-3. nih.govnih.gov Following the successful inversion to the allo-configuration, further steps are required, including manipulation of protecting groups and the introduction of the anomeric thiopropargyl substituent to yield the final thiodisaccharide. nih.gov This 2-azido precursor approach provides a versatile route to various thiodisaccharide derivatives that can serve as building blocks for creating neoglycoconjugates. nih.govnih.gov

| Approach | Starting Material | Key Strategy for C-3 Epimerization | Note |

|---|---|---|---|

| 1 | N-acetylglucosamine (GlcNAc) derivative | SN2 substitution of a C-3 triflate group | Potential interference from the C-2 N-acetyl group. nih.gov |

| 2 | 2-azido-glucose derivative | SN2 substitution of a C-3 triflate group | The 2-azido group acts as a non-participating group, avoiding interference and proving more convenient. nih.govnih.gov |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of highly selective enzymatic reactions with the versatility of traditional chemical transformations. This hybrid approach has been effectively applied to the synthesis of this compound and its derivatives, overcoming challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations. researchgate.netoup.com These strategies often leverage enzymes for specific, high-yield modifications under mild conditions, which are then integrated into a sequence of chemical reactions to complete the synthesis. researchgate.netoup.comnih.gov

A key challenge in carbohydrate chemistry is the regioselective modification of hydroxyl groups. Enzymes, particularly lipases, have proven to be powerful tools for achieving high selectivity in acylation and deacylation reactions, thus serving as elegant protecting group strategies. researchgate.netresearchgate.netresearchgate.net

In the synthesis of D-allosamine derivatives, lipase-catalyzed selective protection of primary alcohols is a crucial step. researchgate.netoup.com Specifically, research has shown that Pseudomonas lipase (B570770) can catalyze the acetylation of primary alcohols with high efficiency. researchgate.net When applied to Ferrier rearrangement products derived from tri-O-acetyl-D-glucal, the lipase-catalyzed acetylation occurred exclusively at the primary alcohol position, with yields exceeding 90%. researchgate.netoup.com This high regioselectivity simplifies the synthetic route by avoiding the need for complex chemical protection and deprotection steps for the secondary hydroxyl groups. researchgate.net The use of lipases for regioselective acylation is a widely applicable strategy in carbohydrate synthesis. nih.govacs.org

| Enzyme | Substrate Type | Reaction | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Pseudomonas lipase | Ferrier rearrangement products from tri-O-acetyl-D-glucal | Acetylation | Exclusive to primary alcohols | > 90% | researchgate.netoup.com |

The true power of the chemo-enzymatic approach lies in the seamless integration of biocatalytic steps within a broader chemical synthesis framework. nih.gov A clear example is the synthesis of this compound derivatives starting from tri-O-acetyl-D-glucal. researchgate.netoup.com

The synthetic sequence is initiated with the highly regioselective, lipase-catalyzed acetylation of a primary alcohol, as described previously. researchgate.netoup.com This enzymatic step provides a key intermediate with its secondary hydroxyls available for subsequent chemical transformations. The synthesis proceeds with a oup.comoup.com sigmatropic rearrangement of allylic trichloroacetimidates, a purely chemical step. This is followed by another chemical transformation: a stereoselective ruthenium-catalyzed dihydroxylation to install the necessary hydroxyl groups with the correct stereochemistry, ultimately leading to the desired D-allosamine derivative. researchgate.netoup.com

This integrated pathway demonstrates how an enzymatic reaction can efficiently solve a specific selectivity problem (protection of the primary alcohol) that would be more cumbersome to address chemically, thereby streamlining the entire synthetic process. researchgate.net A similar integration principle is used in the synthesis of other amino sugars, such as N-acetylneuraminic acid, where an alkaline-catalyzed chemical epimerization of GlcNAc to N-acetyl-D-mannosamine (ManNAc) is followed by an aldolase-catalyzed enzymatic conversion to the final product. nih.gov

Fermentation-Based Production of this compound Analogues

While direct fermentation routes to this compound are not widely established, microbial fermentation is a key technology for producing its important analogues, such as N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-mannosamine (ManNAc). nih.govgoogle.comnih.gov These processes offer an alternative to chemical synthesis or extraction from natural sources, often using renewable feedstocks and environmentally friendly conditions. nih.govnih.gov

Metabolic engineering and synthetic biology have enabled the development of recombinant microorganisms, typically Escherichia coli or fungi, for the production of these amino sugars. nih.govoup.com Strategies often involve the overexpression of key enzymes in the biosynthetic pathway, coupled with the deletion of competing pathways to channel more carbon flux towards the target product. oup.comnih.gov

For instance, GlcNAc can be produced by fermentation using genetically modified E. coli or through the enzymatic hydrolysis of chitin (B13524) from fungal biomass. nih.govgoogle.com Fungal biomass from commercial fermentations, such as citric acid production by Aspergillus niger, can serve as a raw material for GlcNAc extraction. google.com Additionally, some microbes can produce GlcNAc directly; for example, after process optimization, the chitin-degrading microbe Chitinibacter tainanensis was shown to produce approximately 7.8 g/L of GlcNAc from colloidal chitin. nih.gov

The C-2 epimer of GlcNAc, ManNAc, has also been produced via fermentation. One reported example involves the use of Klebsiella pneumoniae with GlcNAc as the substrate. google.com These fermentation-based methods provide access to valuable N-acetylated monosaccharides that are not only important biological molecules in their own right but also serve as crucial precursors for the synthesis of more complex derivatives. nih.govfrontiersin.org

| Product Analogue | Microorganism/Source | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| N-Acetyl-D-glucosamine (GlcNAc) | Aspergillus niger biomass | Fungal chitin (by-product of citric acid fermentation) | Utilizes waste biomass from other industrial fermentations. | google.com |

| N-Acetyl-D-glucosamine (GlcNAc) | Chitinibacter tainanensis | Colloidal chitin (2%) | Produces ~7.8 g/L of GlcNAc after fermentation optimization. | nih.gov |

| N-Acetyl-D-mannosamine (ManNAc) | Klebsiella pneumoniae | N-Acetyl-D-glucosamine (GlcNAc) | Demonstrates fermentative production of the C-2 epimer of GlcNAc. | google.com |

| N-Acetyl-D-glucosamine (GlcNAc) | Recombinant Escherichia coli | Glucose | Metabolic engineering strategies are used to improve yields from simple sugars. | nih.gov |

Biosynthetic Pathways and Occurrence of N Acetyl D Allosamine

Natural Isolation and Identification from Microorganisms

N-Acetyl-D-allosamine is a rare sugar in nature, primarily identified as a structural component of a microbial secondary metabolite. rsc.org Its most notable natural source is the pseudotrisaccharide allosamidin (B1666888), a powerful inhibitor of family-18 chitinases. tandfonline.com Allosamidin was first isolated from the mycelium of a Streptomyces species. researchgate.net The structure of allosamidin consists of two this compound residues linked to an aminocyclitol derivative called allosamizoline (B1235175). rsc.org

While the N-acetylated form is found in allosamidin, the non-acetylated parent sugar, D-allosamine, has also been identified in the lipopolysaccharide (LPS) core region of the Gram-negative bacterium Porphyromonas gingivalis. rsc.orgresearchgate.net In this context, the D-allosamine is α-linked, in contrast to the β-linkage of the this compound units found in allosamidin. rsc.orgresearchgate.net

The following table summarizes the known natural occurrences of this compound and its parent compound, D-allosamine.

Table 1: Natural Occurrence of D-Allosamine and this compound

| Compound | Natural Source | Organism | Form |

|---|---|---|---|

| This compound | Allosamidin | Streptomyces sp. | β-linked disaccharide component |

| D-Allosamine | Lipopolysaccharide (LPS) | Porphyromonas gingivalis | α-linked core component |

Potential Biogenetic Routes

The biosynthesis of this compound has been investigated through studies on the production of allosamidin in Streptomyces. These studies have utilized feeding experiments with isotopically labeled precursors to trace the origin of the carbon and nitrogen atoms within the molecule.

Research has shown that the this compound skeleton is derived from D-glucosamine. rsc.org Incorporation experiments using [1-¹³C]- and D-[6-¹³C]glucose, as well as doubly labeled D-[1-¹³C,2-¹⁵N]-glucosamine, confirmed that the entire backbone of each this compound unit in allosamidin originates from D-glucosamine. rsc.org This suggests a biosynthetic pathway that likely involves the epimerization of a D-glucosamine derivative at the C-3 position to form the allosamine configuration.

Relationship to Other N-Acetylated Amino Sugars in Biological Systems

Amino sugars are a diverse class of molecules where a hydroxyl group is replaced by an amino group, which can be further modified, most commonly through acetylation. acs.org Over 60 different amino sugars are known, with N-acetyl-D-glucosamine (GlcNAc) being one of the most abundant in nature, forming the structural basis of chitin (B13524). wikipedia.org

This compound is the C3-epimer of N-acetyl-D-glucosamine. rsc.org This means the two molecules differ only in the stereochemical arrangement of the hydroxyl group at the third carbon position. This structural similarity is biologically significant, as this compound can act as a mimic of N-acetyl-D-glucosamine. tandfonline.com The inhibitory action of allosamidin on chitinases is a direct result of this mimicry; the this compound units of the inhibitor occupy the same subsites in the enzyme's active site that the N-acetyl-D-glucosamine units of the natural substrate, chitin, would normally bind to. tandfonline.com

The general biosynthesis of amino sugars in bacteria begins with the formation of D-glucosamine-6-phosphate from D-fructose-6-phosphate and L-glutamine, a reaction catalyzed by glucosamine-6-phosphate synthase. researchgate.net This precursor can then be N-acetylated to form N-acetyl-D-glucosamine-6-phosphate, which is a key intermediate for the synthesis of various cellular components, including peptidoglycan and lipopolysaccharides. asm.org From UDP-N-acetyl-D-glucosamine, various enzymatic modifications can lead to other N-acetylated amino sugars. For example, the biosynthesis of UDP-N-acetyl-D-quinovosamine (UDP-d-QuiNAc) in some Gram-negative bacteria proceeds through the dehydration and subsequent reduction of UDP-N-acetyl-D-glucosamine. nih.gov

The existence of numerous N-acetylated amino sugars, such as N-acetyl-D-galactosamine (the C4-epimer of GlcNAc) and N-acetyl-L-fucosamine, highlights the metabolic diversity within bacteria to produce a wide array of structural and functional glycans. researchgate.netannualreviews.org this compound represents a rare but functionally important member of this family, demonstrating how subtle stereochemical changes can result in potent biological activity. rsc.org

Table 2: Comparison of Selected N-Acetylated Amino Sugars

| Compound | Relationship to GlcNAc | Common Natural Polymer/Molecule | Function/Significance |

|---|---|---|---|

| This compound | C3-epimer | Allosamidin | Chitinase (B1577495) inhibitor component |

| N-Acetyl-D-Glucosamine (GlcNAc) | - | Chitin, Peptidoglycan | Major structural component |

| N-Acetyl-D-Galactosamine (GalNAc) | C4-epimer | Chondroitin sulfate, Glycoproteins | Component of connective tissues and glycans |

| N-Acetyl-D-Quinovosamine (QuiNAc) | 6-deoxy analog | Bacterial Polysaccharides | Component of bacterial surface antigens |

Structural and Conformational Analysis of N Acetyl D Allosamine

Investigation of Tautomeric Equilibria in Solution

In aqueous solutions, N-Acetyl-D-Allosamine (D-AllNAc) does not exist as a single structure but rather as an equilibrium mixture of several isomers, known as tautomers. rsc.orgrsc.org This equilibrium is a dynamic state involving different ring structures and anomeric configurations. rsc.orgrsc.org Research has identified four significant tautomers present in solution, arising from the formation of both six-membered (pyranoid) and five-membered (furanoid) rings, each of which can exist in two different anomeric forms (α and β). rsc.orgrsc.org

Pyranoid and Furanoid Ring Forms

Monosaccharides with five or more carbons, like this compound, predominantly exist as cyclic structures. uomustansiriyah.edu.iq This occurs through an intramolecular reaction where the carbonyl group bonds with a hydroxyl group in the same molecule. uomustansiriyah.edu.iq The formation of a six-membered ring results in a pyranose form, while a five-membered ring is known as a furanose form. uomustansiriyah.edu.iq

In the case of D-AllNAc, both pyranoid and furanoid rings are present in significant amounts in aqueous solution. rsc.orgrsc.org At 25 °C, the pyranose forms are dominant, with the β-pyranose tautomer being the most abundant at approximately 66%, followed by the α-pyranose form at around 22%. rsc.org The furanose forms, α-furanose and β-furanose, exist in smaller but still significant quantities, making up the remainder of the equilibrium mixture. rsc.orgrsc.org

Anomeric Configurations (α and β)

The cyclization process creates a new chiral center at the former carbonyl carbon (C1 for aldoses), which is referred to as the anomeric carbon. uomustansiriyah.edu.iqyoutube.com This results in the formation of two stereoisomers called anomers, designated as α and β. youtube.comlibretexts.org

For this compound, all four possible anomers have been identified in solution: α-D-allopyranose (α-D-AllpNAc), β-D-allopyranose (β-D-AllpNAc), α-D-allofuranose (α-D-AllfNAc), and β-D-allofuranose (β-D-AllfNAc). rsc.org These anomers can be distinguished using NMR spectroscopy, particularly by analyzing the coupling constants (3JH1,H2) and chemical shifts of the anomeric protons and carbons. rsc.org For the pyranose forms, the α-anomer exhibits a 3JH1,H2 of 3.8 Hz, while the β-anomer shows a value of 8.7 Hz. rsc.org Differentiating the furanose anomers is more complex, as they have similar coupling constants, but can be achieved through advanced NMR techniques such as chemical shift anisotropy/dipole–dipole cross-correlated relaxation experiments. rsc.orgrsc.org

Influence of Temperature on Tautomeric Equilibrium

The tautomeric equilibrium of this compound is highly sensitive to temperature changes. rsc.orgrsc.org Studies conducted over a temperature range of 20–65 °C have shown a distinct shift in the populations of the different tautomers as the temperature increases. rsc.org

Specifically, the proportion of the most stable tautomer, the β-pyranoid ring form, decreases with a rise in temperature. rsc.orgrsc.org Conversely, the populations of the α-pyranose, α-furanose, and β-furanose forms all increase as the temperature is elevated. rsc.orgrsc.org This demonstrates that while the β-pyranose form is enthalpically favored at lower temperatures, the other forms become more entropically favorable at higher temperatures.

| Tautomer | Population at 20 °C (%) | Population at 65 °C (%) |

|---|---|---|

| β-pyranose | 67.5 | 58.8 |

| α-pyranose | 21.8 | 23.9 |

| β-furanose | 6.1 | 9.1 |

| α-furanose | 4.6 | 8.2 |

Conformational Preferences and Dynamics

Beyond the tautomeric equilibrium, the specific three-dimensional shapes, or conformations, of each isomer are crucial to understanding the molecule's properties. The conformational preferences of D-AllNAc have been elucidated using a combination of NMR coupling constants (3JHH, 2JCH, and 3JCH), molecular dynamics simulations, and density functional theory calculations. rsc.orgrsc.org

Analysis of Ring Conformations

The six-membered pyranose ring is not planar but typically adopts a stable chair-like conformation. For both the α and β anomers of this compound pyranose, the ring resides in the 4C1 conformation. rsc.orgrsc.org In this arrangement, the C1 carbon is "down" and the C4 carbon is "up" relative to the plane of the other ring atoms.

The five-membered furanose ring is more flexible and its conformation is described by a concept known as pseudorotation. For D-AllNAc, the majority of the furanose ring conformers are located in the South-East region of the pseudorotation wheel, with a minor population found in the Northern hemisphere. rsc.orgrsc.org

Conformation of the Acetamido Group

The orientation of the N-acetyl group (acetamido group) at the C2 position is a key structural feature. While detailed studies specifically on the acetamido group conformation of this compound are limited, research on the closely related N-acetyl-α-D-glucosamine (α-GlcNAc) shows that this group's orientation is critical for its biological role. nih.gov In α-GlcNAc, the orientation of the acetamido group is stabilized by intramolecular hydrogen bonding networks. nih.gov The conformation of this side-chain can be influenced by factors such as the polarity of the environment and its involvement as a hydrogen-bond acceptor, which can affect the bond lengths within the amide group. researchgate.net

Advanced Spectroscopic and Computational Methodologies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with sophisticated computational modeling, provides a powerful toolkit for the detailed analysis of D-AllNAc in solution. These methodologies allow for the unambiguous assignment of chemical shifts, the determination of coupling constants that inform on dihedral angles, and the exploration of the molecule's dynamic behavior.

NMR spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates. For this compound, a suite of one- and two-dimensional NMR experiments has been employed to characterize its tautomeric forms.

The resonance assignments for the four tautomers of this compound in D2O were achieved using a combination of 1D and 2D NMR techniques, including 1H,13C-HSQC, 1H,1H-TOCSY, and 1H,13C-H2BC experiments. The 1H and 13C chemical shifts were meticulously assigned for each of the seven protons and the corresponding carbons in the α-pyranose, β-pyranose, α-furanose, and β-furanose forms. These assignments are fundamental for the subsequent detailed structural and conformational analysis.

The chemical shifts for the anomeric protons and carbons are particularly diagnostic of the anomeric configuration and ring size. For instance, the α-anomers generally exhibit a downfield shift for the anomeric proton and an upfield shift for the anomeric carbon compared to their β-counterparts. The chemical shifts for the four tautomers of this compound at 25 °C are presented below.

| Proton | β-Pyranose | α-Pyranose | α-Furanose | β-Furanose |

|---|---|---|---|---|

| H1 | 4.688 | 5.153 | 5.466 | 5.284 |

| H2 | 4.015 | 4.191 | 4.437 | 4.331 |

| H3 | 3.869 | 4.275 | 4.502 | 4.409 |

| H4 | 3.621 | 3.818 | 4.306 | 4.238 |

| H5 | 3.821 | 4.171 | 4.093 | 4.098 |

| H6a | 3.842 | 3.812 | 3.765 | 3.750 |

| H6b | 3.743 | 3.749 | 3.684 | 3.679 |

| CH₃ | 2.062 | 2.052 | 2.065 | 2.083 |

| Carbon | β-Pyranose | α-Pyranose | α-Furanose | β-Furanose |

|---|---|---|---|---|

| C1 | 94.75 | 90.95 | 96.06 | 100.58 |

| C2 | 53.64 | 50.41 | 56.12 | 57.30 |

| C3 | 68.14 | 65.41 | 73.80 | 75.14 |

| C4 | 67.09 | 67.02 | 84.66 | 82.49 |

| C5 | 72.50 | 68.41 | 72.29 | 73.01 |

| C6 | 62.00 | 61.85 | 63.66 | 63.92 |

| CO | 175.76 | 175.40 | 175.49 | 175.98 |

| CH₃ | 23.23 | 23.16 | 23.11 | 23.23 |

The conformational preferences of the different tautomers of D-AllNAc were investigated by analyzing various homonuclear and heteronuclear coupling constants. nih.govlibretexts.org These coupling constants provide valuable information about the dihedral angles between coupled nuclei, which in turn defines the three-dimensional structure of the molecule.

3JHH Coupling Constants: The three-bond proton-proton coupling constants are particularly useful for determining the relative stereochemistry of substituents on the sugar ring. For instance, the large 3JH1,H2 value for the β-pyranose form is indicative of a trans-diaxial relationship between H1 and H2, which is characteristic of a 4C1 chair conformation. In contrast, the smaller coupling constant in the α-pyranose form suggests an equatorial-axial relationship. Notably, both furanose anomers exhibited a similar 3JH1,H2 value of approximately 4.85 Hz, which made their initial differentiation challenging based on this parameter alone. nih.gov

2JCH and 3JCH Coupling Constants: Heteronuclear coupling constants over two and three bonds provide further conformational constraints. The 3JH3,C1 coupling constant was found to be large for both pyranose forms, which is characteristic of the allo configuration due to the antiperiplanar arrangement of the H3-C3-C2-C1 torsion angle. Conversely, the 2JH4,C3 coupling constants in D-AllpNAc were observed to be smaller than those in D-GlcpNAc, a difference attributed to the axial versus equatorial orientation of the hydroxyl group at C3 in the respective molecules.

The experimental vicinal proton-proton coupling constants for the four tautomers of this compound are detailed below.

| Coupling | β-Pyranose (Hz) | α-Pyranose (Hz) | α-Furanose (Hz) | β-Furanose (Hz) |

|---|---|---|---|---|

| ³JH1,H2 | 8.7 | 3.7 | 4.9 | 4.8 |

| ³JH2,H3 | 3.4 | 4.2 | 7.5 | 7.5 |

| ³JH3,H4 | 3.1 | 3.0 | 6.8 | 6.0 |

| ³JH4,H5 | <1.0 | <1.0 | 8.4 | 8.6 |

| ³JH5,H6a | 2.0 | 2.0 | 4.4 | 4.4 |

| ³JH5,H6b | 5.5 | 5.5 | 5.9 | 5.7 |

| ²JH6a,H6b | -12.2 | -12.2 | -11.9 | -11.9 |

To resolve the ambiguity in assigning the anomeric configurations of the furanose forms of this compound, chemical shift anisotropy (CSA)/dipole-dipole (DD) cross-correlated relaxation (CCR) NMR experiments were performed. nih.gov This advanced NMR technique is sensitive to the relative orientation of the CSA tensor and the internuclear dipole-dipole vector.

In these experiments, the interference between the H1 CSA and the H1-H2 DD interactions leads to a peak asymmetry in the anomeric doublet of each tautomer. It was observed that the two components of the anomeric proton doublet for the α-furanose form relaxed at notably different rates. nih.gov This differential relaxation is a clear indicator of the α-anomeric configuration. In contrast, the β-anomers exhibit less pronounced differential relaxation effects. This application of CSA/DD CCR NMR was instrumental in unequivocally assigning the stereochemistry at the anomeric center for the furanose tautomers. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for determining the stereochemistry of molecules by identifying protons that are close to each other in space, irrespective of the number of bonds separating them. This is achieved by measuring the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space.

While specific NOESY experimental data for this compound is not detailed in the primary literature, the technique is widely applicable to carbohydrates for stereochemical and conformational analysis. For N-acetylated sugars, NOESY can be used to establish the relative orientation of substituents on the pyranose or furanose ring. For instance, strong NOE cross-peaks between protons on the same face of the ring can confirm their cis relationship, while the absence of such cross-peaks, coupled with the presence of NOEs to protons on the opposite face, can indicate a trans relationship.

In the context of this compound, a NOESY experiment could provide crucial through-space correlation data to support the stereochemical assignments derived from coupling constants and other NMR parameters. For example, for the pyranose forms, NOEs between H1 and H3/H5 would be expected to differ for the α and β anomers, providing independent confirmation of their anomeric configurations. Similarly, for the furanose forms, specific NOE patterns would be characteristic of the α and β anomers, helping to further solidify their structural assignments.

To complement the experimental NMR data and to gain a more dynamic understanding of the conformational preferences of this compound, molecular dynamics (MD) simulations were performed. nih.govlibretexts.org These simulations model the movement of atoms in the molecule over time, providing insights into the accessible conformations and their relative energies.

The MD simulations for the four tautomers of D-AllNAc were carried out using classical force fields (GROMOS for the furanoses and CHARMM for the pyranoses). nih.gov The simulations revealed that the pyranose forms predominantly reside in the 4C1 chair conformation, which is in excellent agreement with the experimental data derived from 3JHH coupling constants. nih.govlibretexts.org

For the furanose ring forms, the MD simulations showed that the majority of their conformers are located in the South-East region of the pseudorotational wheel, with a smaller population in the Northern hemisphere. nih.govlibretexts.org This indicates a preference for specific puckered conformations of the five-membered ring. The combination of MD simulations with density functional theory (DFT) calculations for J-coupling constants allowed for a comprehensive understanding of the conformational equilibria of the different forms of D-AllNAc in solution. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed as a powerful computational tool to investigate the conformational preferences and electronic structure of this compound (D-AllNAc). These theoretical calculations provide valuable insights that complement experimental data from techniques like NMR spectroscopy.

Detailed computational studies have been performed to understand the behavior of D-AllNAc in solution. In one such study, the conformational preferences of the various tautomers of D-AllNAc (α- and β-anomers of both pyranose and furanose forms) were investigated. nih.govnih.gov The calculations were conducted at the DFT/B3LYP/6-311+G(d,p) level of theory, incorporating an implicit aqueous solvent model (COSMO) to simulate solution conditions. nih.gov

The key findings from these DFT calculations revealed distinct conformational preferences for the different ring forms. For the pyranose form, the calculations, supported by NMR data, confirmed that it predominantly resides in the chair conformation designated as 4C1. nih.govnih.gov This conformation is crucial for its interaction in biological systems. The furanose ring, being more flexible, showed a wider distribution of conformers. The majority of these conformers were located in the South-East region of the pseudorotational wheel, with a smaller population found in the Northern hemisphere. nih.govnih.gov

Furthermore, DFT calculations were instrumental in refining the understanding of NMR parameters. J-coupling constants, which are sensitive to the dihedral angles between atoms and thus to the molecule's conformation, were calculated for the fully optimized structures using the Gauge-Independent Atomic Orbital (GIAO) approach at the same level of theory. nih.gov This theoretical data aids in the interpretation of experimental NMR spectra, allowing for a more precise determination of the three-dimensional structure of D-AllNAc in its natural state.

| Parameter | Specification/Finding | Reference |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | nih.gov |

| Functional/Basis Set | B3LYP/6-311+G(d,p) | nih.gov |

| Solvent Model | Implicit aqueous solvent (COSMO) | nih.gov |

| Pyranose Conformation | 4C1 (Chair) | nih.govnih.gov |

| Furanose Conformation | Majority in South-East region of pseudorotation wheel | nih.govnih.gov |

| Parameter Calculation | J-coupling constants (GIAO approach) | nih.gov |

X-ray Crystallography of Derivatives

While a crystal structure for this compound itself is not prominently available in the literature, X-ray crystallography has been successfully used to determine the precise three-dimensional structures of its derivatives. This technique provides definitive evidence of stereochemistry, conformation, and intermolecular interactions in the crystalline state.

A significant derivative of this compound is allosamidin (B1666888), a pseudotrisaccharide natural product that contains two this compound units. nih.gov Allosamidin is a potent inhibitor of family 18 chitinases, and its structure in complex with these enzymes has been extensively studied using X-ray crystallography. nih.govnih.gov These structural studies show the this compound moieties bound within the active site of the enzyme. For example, the crystal structure of human macrophage chitinase (B1577495) in complex with allosamidin reveals specific hydrogen bonding and hydrophobic interactions involving the allosamine units, explaining the inhibitor's potency. nih.govresearchgate.net The this compound portion adopts a conformation, such as the 4C1 chair, that is critical for fitting into the enzyme's binding groove. researchgate.net

In the context of chemical synthesis, X-ray crystallography has been used to confirm the structure of key intermediates. During the synthesis of allosamine and related compounds, a ketone intermediate was converted to a Boc-hydrazone derivative. acs.orgacs.org A single crystal X-ray analysis of this derivative, Boc-hydrazone 24, unequivocally confirmed its structure and, by extension, the successful synthesis of the N-acetyl-allosamine precursor. acs.orgacs.org This demonstrates the critical role of X-ray crystallography in verifying the outcomes of complex synthetic pathways leading to this compound and its analogues.

| Derivative | Context | Key Structural Information | Reference |

|---|---|---|---|

| Allosamidin | Complex with human macrophage chitinase | Confirms the binding conformation (4C1 chair) and interactions of the this compound moieties within the enzyme active site. | nih.govresearchgate.net |

| Boc-hydrazone 24 | Synthetic intermediate | Unambiguously confirmed the stereochemistry and structure during the synthesis of N-acetyl-allosamine. | acs.orgacs.org |

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental analytical technique for the characterization of this compound, providing highly accurate mass measurements that confirm its elemental composition. The molecular formula of this compound is C8H15NO6. nih.gov

Based on this formula, the theoretical monoisotopic mass of the neutral molecule [M] is calculated to be 221.08993720 Da. nih.gov In practice, HRMS analysis, typically using electrospray ionization (ESI), detects the molecule as a charged species, most commonly as a protonated molecule [M+H]+ or as an adduct with a cation, such as sodium [M+Na]+ or potassium [M+K]+.

Experimental HRMS data from a study involving the synthesis of this compound aligns precisely with theoretical values. acs.orgacs.org Using ESI-Time-of-Flight (ESI-TOF) mass spectrometry, the sodium adduct [M+Na]+ was observed. The study reported a calculated m/z of 244.0792 for the C8H15NO6Na+ ion, and the experimentally found value was 244.0795, demonstrating a high degree of accuracy and confirming the identity of the synthesized compound. acs.orgacs.org Such precise mass measurements are crucial for distinguishing this compound from other isomeric hexosamines that have the same molecular formula but different structures.

| Ion Species | Formula | Theoretical m/z | Experimental m/z | Reference |

|---|---|---|---|---|

| [M] (Neutral) | C8H15NO6 | 221.0899 | N/A | nih.gov |

| [M+H]+ | C8H16NO6+ | 222.0972 | Not Reported | - |

| [M+Na]+ | C8H15NO6Na+ | 244.0792 | 244.0795 | acs.orgacs.org |

| [M+K]+ | C8H15NO6K+ | 260.0531 | Not Reported | - |

Biological Roles and Research Applications of N Acetyl D Allosamine and Its Conjugates

Component of Natural Products and Glycoconjugates

N-Acetyl-D-Allosamine is found as a structural motif in complex glycoconjugates from both bacterial and fungal sources. Its incorporation into these molecules is fundamental to their biological activities.

Presence in Bacterial Lipopolysaccharides (LPS)

While the N-acetylated form is less common in this context, the parent amino sugar, D-allosamine, has been identified as a component of the lipopolysaccharide (LPS) core region in certain Gram-negative bacteria. rsc.orgresearchgate.net Research has shown the presence of α-linked D-allosamine in the LPS of the periodontal pathogen Porphyromonas gingivalis. rsc.orgresearchgate.netasm.org This discovery was notable as it represented the first identification of this unusual sugar within the LPS of a Gram-negative bacterium. asm.org The D-allosamine in P. gingivalis LPS is not N-acetylated and is linked as an α-anomer, distinguishing it from the N-acetyl-β-D-allosamine found in other natural products like allosamidin (B1666888). rsc.orgasm.org The presence of this rare sugar in the bacterial outer membrane highlights the structural diversity of LPS and suggests a potential role in the bacterium's interaction with its environment and host.

Constituent of Chitinase (B1577495) Inhibitors (e.g., Allosamidin)

The most well-documented natural role of this compound is as a fundamental building block of allosamidin and its analogues. acs.org Allosamidin, first isolated from the mycelia of Streptomyces species, is a potent and highly specific inhibitor of family 18 chitinases. tandfonline.comu-tokyo.ac.jp Its structure is that of a unique pseudotrisaccharide. tandfonline.comoup.com

Structurally, allosamidin consists of two this compound residues linked in a β-(1→4) fashion to a novel aminocyclitol derivative named allosamizoline (B1235175). rsc.orgu-tokyo.ac.jpoup.com The biosynthesis of both the this compound and allosamizoline components has been shown to originate from D-glucosamine. rsc.org Several naturally occurring analogues of allosamidin have been identified, including methylallosamidin, which differ in the methylation of the allosamizoline moiety. tandfonline.comoup.comtandfonline.com

| Component | Description | Reference |

|---|---|---|

| This compound | A C3 epimer of N-Acetyl-D-glucosamine. Two units are present in the allosamidin structure. | rsc.orgoup.com |

| Allosamizoline | A novel aminocyclitol derivative featuring a cyclopentanoid skeleton fused with a dimethylaminooxazoline ring. | rsc.orgtandfonline.comoup.com |

| Linkage | The components are assembled into a pseudotrisaccharide: β-D-AllpNAc-(1→4)-β-D-AllpNAc-(1→4)-allosamizoline. | rsc.org |

Role in Enzymatic Inhibition Studies (e.g., Chitinases)

The incorporation of this compound into allosamidin is directly responsible for its potent inhibitory action against family 18 chitinases, enzymes that hydrolyze the β-1,4-linkages in chitin (B13524). u-tokyo.ac.jpnih.gov This makes allosamidin an invaluable tool for studying the physiological roles of these enzymes in various organisms, from insects to fungi and humans. tandfonline.comresearchgate.net

The mechanism of inhibition is based on structural mimicry. The this compound residue at the non-reducing end of allosamidin, together with the adjacent allosamizoline unit, mimics the shape and electronic properties of the natural chitin substrate at the enzyme's active site. nih.govpsu.edu Specifically, the allosamizoline moiety binds in the -1 subsite of the chitinase's substrate-binding cleft and acts as a mimic of the proposed oxazolinium ion intermediate formed during the natural catalytic cycle. nih.govpsu.eduresearchgate.net This tight binding effectively blocks the enzyme's activity, leading to effects such as the disruption of insect molting. tandfonline.com The specificity and high affinity of this interaction have made allosamidin a benchmark inhibitor in chitinase research. nih.gov

Applications as Building Blocks in Glycoscience Research

Beyond its role in natural inhibitors, this compound is a valuable chiral building block for the synthesis of complex carbohydrates and carbohydrate mimetics in glycoscience research. acs.org Its unique stereochemistry allows chemists to create novel structures for probing and modulating biological systems.

Synthesis of Glycomimetics and Oligosaccharides

This compound serves as a precursor in the synthesis of various glycomimetics and oligosaccharides designed for specific biological applications. nih.gov These synthetic molecules often feature modified structures, such as thio-glycosidic linkages, to enhance their stability against enzymatic degradation while retaining or improving their biological activity.

Key examples of synthetic applications include:

Thiodisaccharide Analogues: AllNAc has been used to synthesize thio-analogues of the repeating unit of hyaluronic acid. nih.gov In one study, a thiodisaccharide, β-S-GlcA(1→3)β-S-AllNAc, was created as a C-3 epimer of the natural hyaluronic acid unit, demonstrating the use of AllNAc to introduce structural diversity into glycosaminoglycan mimetics. nih.gov

Iminosugar Glycomimetics: A practical synthesis of 2-Acetamido-1,2-dideoxyallonojirimycin (DAJNAc), an this compound glycomimetic, has been reported. acs.org This iminosugar proved to be a more potent competitive inhibitor of human β-N-acetylglucosaminidase than its D-gluco and D-galacto stereoisomers. acs.org

Multivalent Glycoclusters: Clickable AllNAc derivatives have been synthesized and attached to macrocyclic scaffolds like calixarenes to create multivalent glycoclusters. researchgate.net These structures are used to study multivalent carbohydrate-protein interactions.

Probes for Glycosyltransferase and Glycosidase Studies

The synthetic oligosaccharides and glycomimetics derived from this compound are powerful probes for investigating the function and specificity of carbohydrate-active enzymes, such as glycosidases and glycosyltransferases.

Investigative Tools in Glycobiology Research

This compound and its derivatives have become valuable tools for researchers investigating the complex world of glycans. Their utility stems from their structural similarity to more common monosaccharides, allowing them to be incorporated into biological pathways, and the potential for chemical modification, which enables their use as probes for studying glycan structure and function.

A primary application of this compound in glycobiology research is as a subject for Nuclear Magnetic Resonance (NMR) spectroscopy studies. acs.orgnih.govacs.org NMR is a powerful technique for determining the three-dimensional structures of molecules in solution. acs.org The analysis of this compound by NMR provides detailed insights into its conformational dynamics, including the equilibrium between its different tautomeric forms (pyranose and furanose rings) and anomeric configurations (α and β). acs.orgnih.gov Understanding these fundamental structural properties is crucial for interpreting the behavior of allosamine-containing glycans and their interactions with other biomolecules. nih.govjst.go.jp

Furthermore, chemically modified analogs of this compound serve as metabolic probes. tocris.com Researchers can introduce bioorthogonal functional groups, such as azides, into the this compound structure. tocris.comrsc.org When these modified sugars are introduced to cells, they can be taken up and incorporated into glycan chains by the cell's own enzymatic machinery through a process called metabolic glycoengineering. tocris.com The bioorthogonal handle then allows for the specific chemical tagging of these glycans with reporter molecules, such as fluorescent dyes or biotin, enabling their visualization and study within a cellular context. tocris.comnih.gov This approach provides a powerful method for tracking the synthesis, trafficking, and localization of specific glycoconjugates. nih.gov

The synthesis of various this compound derivatives and related compounds has been a focus of organic chemistry to support these research applications. acs.orgresearchgate.netresearchgate.net The ability to create these molecular tools with high precision and yield is essential for their effective use in glycobiology. acs.org

Detailed Research Findings

Research has demonstrated the utility of this compound in detailed structural analyses. For instance, NMR studies have been successful in characterizing the different forms of this compound in solution. acs.orgacs.org The chemical shifts observed in ¹H and ¹³C NMR spectra are sensitive to the local chemical environment of each atom, allowing for the differentiation of various tautomers and anomers. acs.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 4.97 | 92.3 |

| 2 | 4.11 | 54.2 |

| 3 | 3.70 | 66.4 |

| 4 | 3.86–3.82 | 69.6 |

| 5 | 3.82–3.78 | 73.7 |

| 6 | 3.91, 3.75 | 61.1 |

| Acetyl CH₃ | 2.07 | 21.8 |

| Acetyl C=O | - | 174.0 |

The development of metabolic labeling techniques using sugar analogs has provided significant insights into glycan biosynthesis. rsc.orgnih.gov While specific studies focusing solely on this compound metabolic probes are emerging, the principle is well-established with other rare sugars. For example, azide-containing analogs of monosaccharides like N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) have been used to label glycoproteins in various organisms. rsc.org These studies have revealed differences in carbohydrate biosynthetic pathways between species. rsc.org The application of similar strategies with this compound-based probes holds promise for dissecting the roles of allosamine-containing glycans in biological systems.

Future Directions in N Acetyl D Allosamine Research

Development of Novel Synthetic Pathways

The stereochemical complexity of N-Acetyl-D-Allosamine presents a significant hurdle to its efficient synthesis. Future research will prioritize the development of more effective and scalable synthetic routes. A key area of advancement is the use of chemoenzymatic strategies, which combine the precision of enzymatic catalysis with the versatility of chemical reactions.

Research has demonstrated the successful synthesis of D-allosamine derivatives using lipase-catalyzed selective protection of primary alcohols as a key step. researchgate.net This highlights the potential of enzymes to overcome challenges of regioselectivity and stereoselectivity. Future work could expand on this by exploring a wider range of enzymes. For instance, the enzymatic epimerization of N-Acetyl-D-Glucosamine (GlcNAc) to N-Acetyl-D-Mannosamine (ManNAc) is a well-established process in the synthesis of other important sugars like N-acetylneuraminic acid. nih.govfrontiersin.orggoogle.com A similar enzymatic approach using tailored epimerases could potentially be developed to convert more common hexosamines into the rare allo-configuration of D-AllNAc. Combining these enzymatic steps with high-yielding chemical transformations for protection and deprotection will be essential for creating robust and efficient synthetic pathways.

Elucidation of Uncharacterized Biological Functions

The known biological relevance of this compound is primarily as a constituent of allosamidin (B1666888), a potent inhibitor of family 18 chitinases. rsc.orgrsc.org Allosamidin has demonstrated biological activities such as anti-asthmatic effects in animal models, pointing to the potential of its components to influence physiological pathways. nih.gov However, the independent biological functions of the D-AllNAc monosaccharide are largely uncharacterized.

Future investigations will likely focus on determining if D-AllNAc plays a role in modulating cellular glycosylation, a fundamental process critical to cell signaling, adhesion, and immunity. nih.gov Aberrant glycosylation is a hallmark of many diseases, and sugar analogs are often used to probe or alter these pathways. Research is needed to determine if exogenous D-AllNAc can be metabolized by cells and incorporated into glycan chains, and how this might alter their structure and function. Furthermore, exploring its interactions with lectins and other carbohydrate-processing enzymes beyond chitinases could reveal novel biological activities and potential therapeutic targets.

Advancements in Analytical and Computational Techniques

A deep understanding of this compound's structure, dynamics, and interactions requires the application of sophisticated analytical and computational methods. Future progress in this area will depend on leveraging and refining these techniques.

Analytical Methods: Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for characterizing the conformational preferences and tautomeric equilibrium of D-AllNAc in solution. rsc.orgrsc.org Advanced NMR experiments, such as those measuring residual dipolar couplings (RDCs), can provide even more precise information on its three-dimensional structure in different environments. nih.gov For quantification, methods based on gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are essential for accurately measuring D-AllNAc in complex biological samples, often requiring derivatization to improve volatility and sensitivity. acs.orgresearchgate.net

Computational Techniques: Computational chemistry provides insights that are often inaccessible through experimental means alone. Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations have been successfully used to model the conformational landscape of D-AllNAc. rsc.orgrsc.org Future computational studies can be expanded to simulate its interactions with protein binding pockets, predict its metabolic fate, and guide the design of new derivatives. nih.govnih.gov These simulations, validated by experimental data, are powerful tools for generating and testing hypotheses at the molecular level.

Table 1: Key Techniques in this compound Research

| Technique Category | Specific Method | Application | Reference |

|---|---|---|---|

| Analytical | NMR Spectroscopy | Elucidation of tautomeric forms and conformational preferences in solution. | rsc.orgrsc.org |

| Mass Spectrometry (MS) | Structural characterization and quantification, often coupled with GC or LC. | acs.org | |

| Liquid Chromatography (LC) | Separation and analysis of acetylated amino sugars from complex mixtures. | researchgate.net | |

| Computational | Density Functional Theory (DFT) | Calculation of stable conformers and their relative energies. | rsc.orgrsc.org |

Exploration of Derivatives for Mechanistic Studies

The synthesis and study of this compound derivatives are a crucial future direction for dissecting its structure-activity relationships and probing its mechanisms of action. By systematically modifying the D-AllNAc structure, researchers can identify which chemical features are essential for its biological effects.

A particularly promising avenue is the development of fluorinated derivatives. The substitution of a hydroxyl group with fluorine can profoundly alter a sugar's electronic properties, metabolic stability, and binding affinity without drastically changing its size. beilstein-journals.orgbeilstein-archives.org The synthesis of multiply fluorinated analogs of related sugars like N-Acetyl-D-Glucosamine and N-Acetyl-D-Galactosamine is an active area of research, with these compounds being used to inhibit glycan biosynthesis or to act as probes. nih.govresearchgate.net Applying these synthetic strategies to create fluorinated D-AllNAc analogs could yield powerful tools. For example, a C-F bond can serve as a sensitive NMR probe to monitor binding events. Other derivatives, such as those with photoaffinity labels or click-chemistry handles, could be developed to identify the specific cellular proteins that interact with D-AllNAc, thereby illuminating its molecular targets and biological pathways.

Q & A

Q. What are the dominant tautomeric forms of N-Acetyl-D-Allosamine (AllNAc) in aqueous solution, and how are they identified?

this compound exists as four tautomers in equilibrium: α- and β-anomers of the pyranose (AllpNAc) and furanose (AllfNAc) ring forms. These are identified using ¹H/¹³C NMR chemical shifts and spin-spin coupling constants (e.g., ³JH1,H2 ≈ 8.7 Hz for β-AllpNAc vs. 3.8 Hz for α-AllpNAc). Pyranose forms dominate (~88% at 25°C), while furanose forms constitute ~11% .

Q. How is NMR spectroscopy utilized to determine the anomeric configuration of AllNAc?

Key NMR methods include:

- 2D experiments (HSQC, TOCSY with τmix = 10–110 ms) for resonance assignments.

- CSA/DD CCR experiments to differentiate α/β-furanoses via relaxation rate asymmetry in anomeric proton doublets .

- Temperature-dependent ¹H NMR to track tautomer populations (e.g., β-AllpNAc decreases from 66% to 54% when temperature rises from 20°C to 65°C) .

Q. What structural features distinguish AllNAc from its epimer, N-Acetyl-D-glucosamine (GlcNAc)?

AllNAc is the C3-epimer of GlcNAc, resulting in axial orientation of the C3 hydroxyl group in the pyranose ⁴C₁ conformation. This alters ³JH4,H5 coupling constants (≈10 Hz in AllpNAc vs. ≈2 Hz in GlcNAc) and solvent hydrogen-bonding patterns due to stereochemical differences .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations and density functional theory (DFT) complement NMR data in studying AllNAc tautomerism?

- MD simulations (e.g., GROMACS) model furanose pseudorotation, showing South-East conformers dominate (>70%), with minor populations in the Northern hemisphere .

- DFT calculations (B3LYP/6-311+G(d,p)) predict coupling constants (³JHH, ²JCH) and relative tautomer energies, validated against experimental NMR data. For example, computed ³JH1,H2 for β-AllpNAc (8.5 Hz) matches observed 8.7 Hz .

Q. What challenges arise in differentiating furanose tautomers of AllNAc using conventional NMR techniques?

Both α- and β-AllfNAc exhibit nearly identical ³JH1,H2 ≈ 4.85 Hz and overlapping ¹H chemical shifts. Resolution requires:

Q. How does the tautomeric equilibrium of AllNAc impact its biological interactions, such as in bacterial glycans?

In Porphyromonas gingivalis LPS, α-AllpNAc’s axial C3-OH facilitates hydrogen bonding with host proteins. Furanose forms, though minor, may enhance conformational flexibility in glycan-protein recognition . Computational models of AllNAc-containing oligosaccharides must account for tautomer populations to predict binding affinity accurately .

Methodological Recommendations

- For tautomer quantification , use variable-temperature NMR with controlled relaxation delays (>5 × T₁) to avoid saturation .

- Combine MD simulations (sampling 200+ conformers) with DFT energy minimization to model furanose pseudorotation dynamics .

- Apply J-HMBC experiments to measure heteronuclear coupling constants (e.g., ³JH1,C3) for stereochemical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.